Cas no 1489395-34-7 (3-ethyl-1-(2-methylpropyl)sulfanylcyclobutane-1-carboxylic acid)

3-ethyl-1-(2-methylpropyl)sulfanylcyclobutane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-ethyl-1-(2-methylpropyl)sulfanylcyclobutane-1-carboxylic acid
- 3-ethyl-1-[(2-methylpropyl)sulfanyl]cyclobutane-1-carboxylic acid
- AKOS014471165
- 1489395-34-7
- EN300-1122470
-
- インチ: 1S/C11H20O2S/c1-4-9-5-11(6-9,10(12)13)14-7-8(2)3/h8-9H,4-7H2,1-3H3,(H,12,13)
- InChIKey: YTTFVLZMDMSXBI-UHFFFAOYSA-N
- ほほえんだ: S(CC(C)C)C1(C(=O)O)CC(CC)C1
計算された属性
- せいみつぶんしりょう: 216.11840105g/mol
- どういたいしつりょう: 216.11840105g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 207
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 62.6Ų
3-ethyl-1-(2-methylpropyl)sulfanylcyclobutane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1122470-5.0g |
3-ethyl-1-[(2-methylpropyl)sulfanyl]cyclobutane-1-carboxylic acid |
1489395-34-7 | 5g |
$3645.0 | 2023-06-09 | ||
Enamine | EN300-1122470-0.05g |
3-ethyl-1-[(2-methylpropyl)sulfanyl]cyclobutane-1-carboxylic acid |
1489395-34-7 | 95% | 0.05g |
$827.0 | 2023-10-26 | |
Enamine | EN300-1122470-1.0g |
3-ethyl-1-[(2-methylpropyl)sulfanyl]cyclobutane-1-carboxylic acid |
1489395-34-7 | 1g |
$1256.0 | 2023-06-09 | ||
Enamine | EN300-1122470-0.25g |
3-ethyl-1-[(2-methylpropyl)sulfanyl]cyclobutane-1-carboxylic acid |
1489395-34-7 | 95% | 0.25g |
$906.0 | 2023-10-26 | |
Enamine | EN300-1122470-5g |
3-ethyl-1-[(2-methylpropyl)sulfanyl]cyclobutane-1-carboxylic acid |
1489395-34-7 | 95% | 5g |
$2858.0 | 2023-10-26 | |
Enamine | EN300-1122470-1g |
3-ethyl-1-[(2-methylpropyl)sulfanyl]cyclobutane-1-carboxylic acid |
1489395-34-7 | 95% | 1g |
$986.0 | 2023-10-26 | |
Enamine | EN300-1122470-10g |
3-ethyl-1-[(2-methylpropyl)sulfanyl]cyclobutane-1-carboxylic acid |
1489395-34-7 | 95% | 10g |
$4236.0 | 2023-10-26 | |
Enamine | EN300-1122470-0.1g |
3-ethyl-1-[(2-methylpropyl)sulfanyl]cyclobutane-1-carboxylic acid |
1489395-34-7 | 95% | 0.1g |
$867.0 | 2023-10-26 | |
Enamine | EN300-1122470-10.0g |
3-ethyl-1-[(2-methylpropyl)sulfanyl]cyclobutane-1-carboxylic acid |
1489395-34-7 | 10g |
$5405.0 | 2023-06-09 | ||
Enamine | EN300-1122470-0.5g |
3-ethyl-1-[(2-methylpropyl)sulfanyl]cyclobutane-1-carboxylic acid |
1489395-34-7 | 95% | 0.5g |
$946.0 | 2023-10-26 |
3-ethyl-1-(2-methylpropyl)sulfanylcyclobutane-1-carboxylic acid 関連文献
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
3-ethyl-1-(2-methylpropyl)sulfanylcyclobutane-1-carboxylic acidに関する追加情報
3-Ethyl-1-(2-Methylpropyl)sulfanylcyclobutane-1-carboxylic Acid: A Comprehensive Overview
The compound 3-Ethyl-1-(2-Methylpropyl)sulfanylcyclobutane-1-carboxylic Acid (CAS No. 1489395-34-7) is a fascinating molecule with a unique structure and potential applications in various fields. This compound belongs to the class of cyclobutane derivatives, which have gained significant attention in organic chemistry due to their strained ring systems and reactivity. The presence of the sulfanyl group (-S-) and the carboxylic acid functional group further enhances its versatility, making it a subject of interest for both academic and industrial research.
Recent studies have highlighted the importance of cyclobutane derivatives in drug discovery and material science. The cyclobutane ring in this compound is known for its high strain energy, which can be harnessed to design molecules with specific pharmacokinetic properties. The sulfanyl group attached to the cyclobutane ring introduces additional electronic effects, potentially influencing the compound's reactivity and stability. This makes 3-Ethyl-1-(2-Methylpropyl)sulfanylcyclobutane-1-carboxylic Acid a promising candidate for exploring novel chemical reactions and synthetic pathways.
The synthesis of this compound involves a multi-step process, typically starting from readily available starting materials. Researchers have employed various strategies, including ring-closing metathesis and nucleophilic substitution reactions, to construct the cyclobutane core. The introduction of the sulfanyl group and the carboxylic acid functionality requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have further streamlined these processes, making large-scale synthesis more feasible.
One of the most intriguing aspects of this compound is its potential application in medicinal chemistry. The carboxylic acid group can serve as a bioisostere or a site for further functionalization, enabling the design of bioactive molecules with improved pharmacokinetic profiles. For instance, derivatives of this compound have been investigated for their ability to modulate enzyme activity or interact with specific biological targets, such as G-protein coupled receptors (GPCRs). These studies underscore the importance of understanding the relationship between molecular structure and biological activity.
In addition to its medicinal applications, 3-Ethyl-1-(2-Methylpropyl)sulfanylcyclobutane-1-carboxylic Acid has shown promise in materials science. The strained cyclobutane ring can be incorporated into polymers or supramolecular assemblies, contributing to unique mechanical or electronic properties. Recent research has explored its use as a building block for self-healing materials or stimuli-responsive systems, where the strain energy of the cyclobutane ring plays a critical role.
The physical properties of this compound are also worth noting. Its melting point, boiling point, and solubility characteristics are influenced by the interplay between the cyclobutane ring, sulfanyl group, and carboxylic acid functionality. These properties are essential for determining its suitability in various chemical processes and applications. For example, its solubility in organic solvents makes it an ideal candidate for solution-phase synthesis or formulation development.
From an environmental perspective, understanding the degradation pathways of 3-Ethyl-1-(2-Methylpropyl)sulfanylcyclobutane-1-carboxylic Acid is crucial for assessing its ecological impact. Recent studies have focused on its biodegradation under aerobic and anaerobic conditions, as well as its potential toxicity to aquatic organisms. These findings are essential for ensuring sustainable practices in chemical manufacturing and waste management.
In conclusion, 3-Ethyl-1-(2-Methylpropyl)sulfanylcyclobutane-1-carboxylic Acid (CAS No. 1489395-34-7) is a versatile compound with a rich structural complexity that offers numerous opportunities for research and development. Its unique combination of functional groups and strained ring system positions it as a valuable tool in organic synthesis, medicinal chemistry, and materials science. As researchers continue to explore its properties and applications, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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